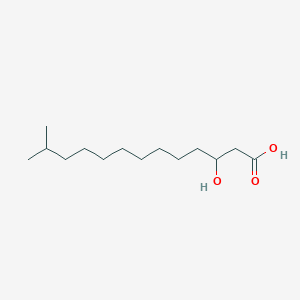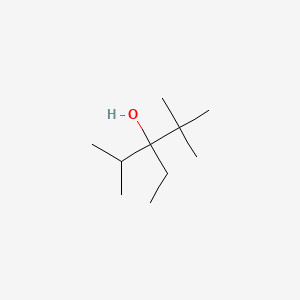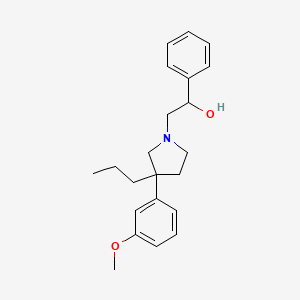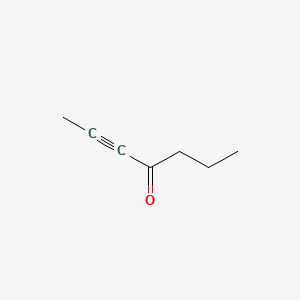
Hept-2-yn-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hept-2-yn-4-one is an organic compound with the molecular formula C7H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: Hept-2-yn-4-one can be synthesized through several methods. One common approach involves the reaction of acetylene with a suitable aldehyde or ketone under basic conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: In industrial settings, this compound can be produced through continuous flow processes, which offer advantages in terms of scalability and efficiency. These processes often involve the use of packed-bed reactors and biocatalysts to achieve high yields and enantiomeric purity .
化学反応の分析
Types of Reactions: Hept-2-yn-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted alkynes and alkenes.
科学的研究の応用
Hept-2-yn-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions and cycloadditions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: this compound is used in the production of fine chemicals and pharmaceuticals, where its unique reactivity is leveraged to create valuable intermediates
作用機序
The mechanism of action of hept-2-yn-4-one involves its interaction with various molecular targets and pathways. The compound’s triple bond allows it to participate in a range of chemical reactions, including nucleophilic addition and cycloaddition. These reactions enable this compound to modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Hept-2-yn-4-one can be compared with other similar compounds, such as:
Hept-2-en-4-one: This compound has a double bond instead of a triple bond, leading to different reactivity and applications.
Hept-2-yn-1-ol:
Hept-3-yn-2-one: The position of the triple bond and carbonyl group differs, affecting the compound’s reactivity and applications
Uniqueness: this compound’s unique combination of a triple bond and a carbonyl group makes it a versatile compound in organic synthesis and research. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from similar compounds .
特性
CAS番号 |
71932-98-4 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
hept-2-yn-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3,5H2,1-2H3 |
InChIキー |
NGDLDSJVXIMWCH-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C#CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)

![Acetamide, N-[2-(2-phenylethenyl)phenyl]-](/img/structure/B14465135.png)
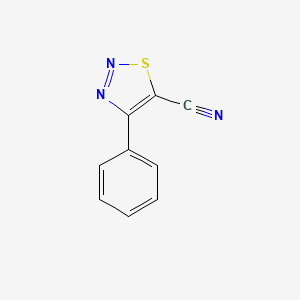
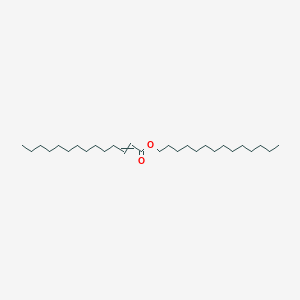
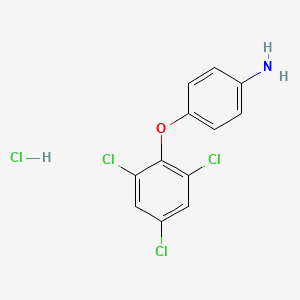
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
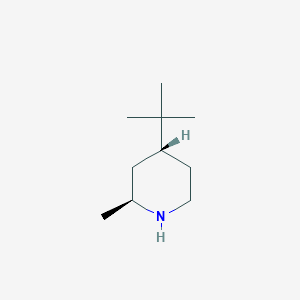
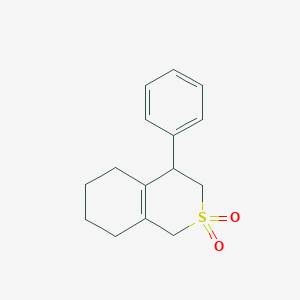
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
